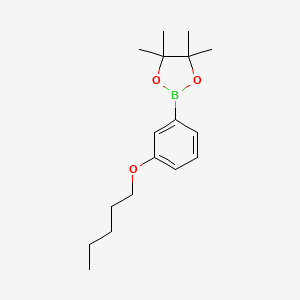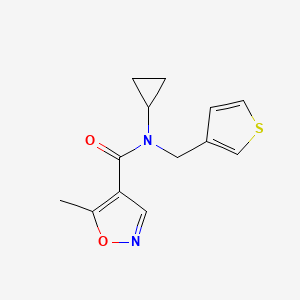
N-シクロプロピル-5-メチル-N-(チオフェン-3-イルメチル)イソキサゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
科学的研究の応用
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide has several scientific research applications due to its diverse biological activities. It is used in medicinal chemistry for developing new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . Additionally, it is employed in chemical research for studying the synthesis and reactivity of isoxazole derivatives .
作用機序
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . Isoxazoles have been used in drug discovery due to their wide range of biological activities .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing one sulfur atom . Thiophene derivatives have been used in various applications, including pharmaceutical industries, due to their diverse biological activities . They have shown antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu(I) or Ru(II) but can also be achieved through metal-free approaches .
Industrial Production Methods: Industrial production methods for isoxazole derivatives focus on eco-friendly and cost-effective processes. These methods often employ green chemistry principles, such as the use of non-toxic and cost-effective catalysts, and aim to minimize waste and energy consumption .
化学反応の分析
Types of Reactions: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
類似化合物との比較
Similar Compounds: Similar compounds to N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide include other isoxazole derivatives, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is unique due to its specific substituents, which impart distinct biological activities and therapeutic potential. The presence of the cyclopropyl, methyl, and thiophen-3-ylmethyl groups contributes to its unique pharmacological profile and makes it a valuable compound for scientific research and drug development .
特性
IUPAC Name |
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-12(6-14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSBVYKEHFUWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
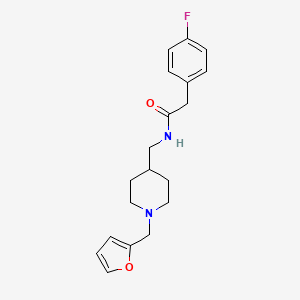
![ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)
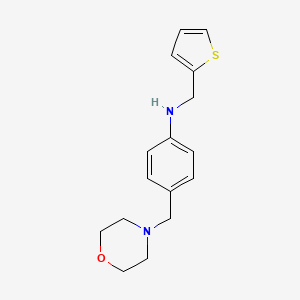
![3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2439142.png)

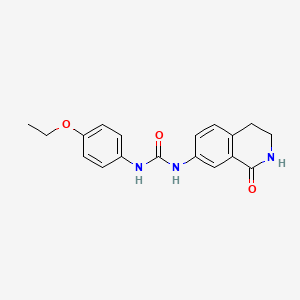
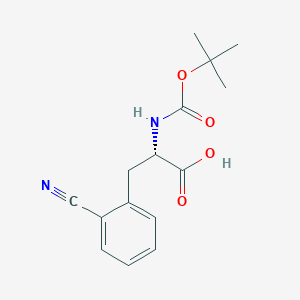
![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)
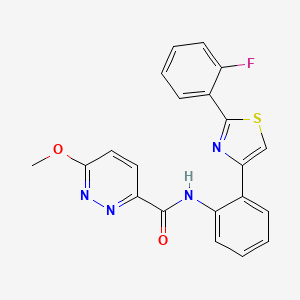
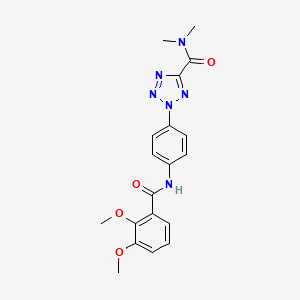
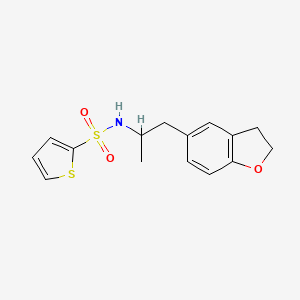
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
